molecular formula C8H13NO2 B1366582 3-Pyrrolidin-1-ylacrylic acid methyl ester CAS No. 90087-77-7

3-Pyrrolidin-1-ylacrylic acid methyl ester

Cat. No. B1366582
CAS RN: 90087-77-7
M. Wt: 155.19 g/mol
InChI Key: NUKQGQGCRCXGMN-QPJJXVBHSA-N
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Description

“3-Pyrrolidin-1-ylacrylic acid methyl ester” is also known as “Methyl 3-(pyrrolidin-1-yl)acrylate”. It has a chemical formula of C8H13NO2 .


Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular formula of “3-Pyrrolidin-1-ylacrylic acid methyl ester” is C8H13NO2 . Its molecular weight is 155.19 g/mol .

Scientific Research Applications

Stereoselective Synthesis

Pyrrolidine enamines derived from 1,3-dioxan-5-ones, including 3-Pyrrolidin-1-ylacrylic acid methyl ester, have been utilized in stereoselective α,α'-annelation reactions. These reactions produce bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems with complete stereocontrol, offering potential applications in the synthesis of structurally complex molecules, such as those found in phyllaemblic acid and glochicoccins B and D (Casey et al., 2010).

Cycloaddition Reactions

The compound also plays a role in cycloaddition reactions. Sensitized photolysis of iminodiacetic acid methyl ester and maleimides, involving compounds similar to 3-Pyrrolidin-1-ylacrylic acid methyl ester, follows a [2 + 3] cycloaddition pathway yielding pyrrolidine derivatives. This reaction pathway is highly stereoselective and generates a range of pyrrolidine derivatives, underlining its potential in creating diverse molecular architectures (Cheng et al., 2001).

Versatile Synthesis Substrate

3-Pyrrolidinones, closely related to 3-Pyrrolidin-1-ylacrylic acid methyl ester, are noted for their synthetic versatility. They serve as substrates for synthesizing a wide array of heterocyclic compounds, including indoles and 5-deazapteroic acid analogues. Their reactivity is particularly useful in drug synthesis due to the high reactivity of the active methylene group adjacent to the pyrrolidine ring (Amer et al., 2008).

Organocatalytic Synthesis

The compound is involved in organocatalytic synthesis, specifically in the creation of spiro[pyrrolidin-3,3'-oxindoles], which exhibit significant biological activities. An enantioselective organocatalytic approach facilitates the rapid synthesis of these derivatives with high enantiopurity and structural diversity, highlighting the compound's relevance in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Catalysis in Enantioselective Reactions

3-Pyrrolidinecarboxylic acid and related pyrrolidine derivatives, akin to 3-Pyrrolidin-1-ylacrylic acid methyl ester, are crucial in catalyzing enantioselective anti-Mannich-type reactions. They demonstrate high efficiency and selectivity, indicating the compound's potential in catalysis and stereochemical control in organic synthesis (Zhang et al., 2008).

Safety And Hazards

“3-Pyrrolidin-1-ylacrylic acid methyl ester” may cause respiratory irritation, skin irritation, and serious eye irritation . It is also suspected of causing cancer and damaging fertility or the unborn child .

Future Directions

The pyrrolidine ring, a component of “3-Pyrrolidin-1-ylacrylic acid methyl ester”, is a versatile scaffold for novel biologically active compounds . Therefore, future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

methyl (E)-3-pyrrolidin-1-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h4,7H,2-3,5-6H2,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKQGQGCRCXGMN-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidin-1-ylacrylic acid methyl ester

CAS RN

90087-77-7
Record name NSC91036
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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